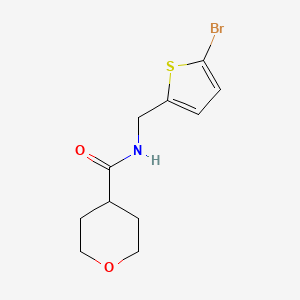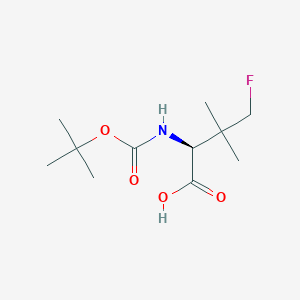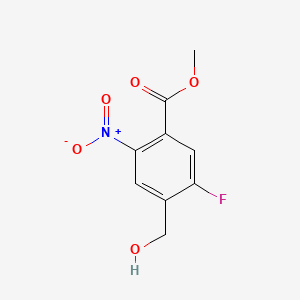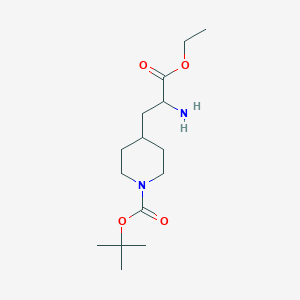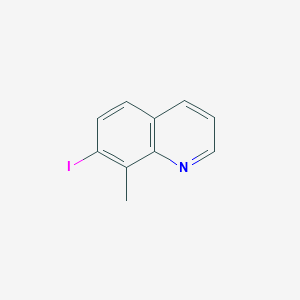![molecular formula C13H10N2 B14895796 5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
5H-dibenzo[d,f][1,3]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-dibenzo[d,f][1,3]diazepine is a heterocyclic compound that belongs to the class of diazepines It is characterized by a fused ring structure consisting of two benzene rings and a diazepine ring
準備方法
Synthetic Routes and Reaction Conditions
5H-dibenzo[d,f][1,3]diazepine can be synthesized through several methods. One common synthetic route involves the reaction of biphenyl-2,2’-diamine with an α-amido-α-amino-nitrone . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing automated systems that control reaction parameters and optimize yield .
化学反応の分析
Types of Reactions
5H-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of different derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
5H-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5H-dibenzo[d,f][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with nucleic acids, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one: This compound shares a similar core structure but differs in the presence of a carbonyl group at the 6-position.
5,7-dihydrobenzo[d][1,3]benzodiazepin-6-one: Another related compound with a similar fused ring system but distinct functional groups.
Uniqueness
5H-dibenzo[d,f][1,3]diazepine is unique due to its specific ring structure and the versatility of its chemical reactions.
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-9-14-12/h1-9H,(H,14,15) |
InChIキー |
FOXFAVLYBRUMDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)



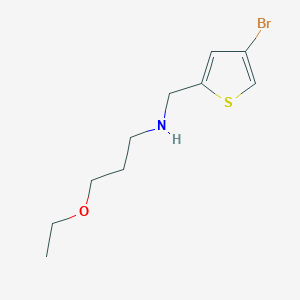
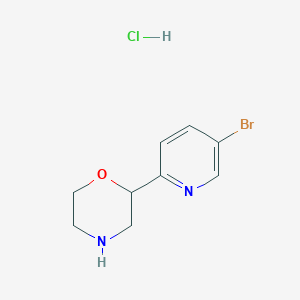
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
